molecular formula C20H16ClN3O5 B2367074 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-41-8

1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2367074
CAS No.: 942009-41-8
M. Wt: 413.81
InChI Key: LZBXGWMWHRRIRY-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS Number: 942009-41-8) is a small molecule research compound with a molecular formula of C20H16ClN3O5 and a molecular weight of 413.81 g/mol . This chemical features a dihydropyridinone core, a structural motif prevalent in pharmacologically active agents, particularly kinase inhibitors . The molecule integrates multiple aromatic systems, including a 4-chlorobenzyl and a 2-methoxy-4-nitrophenyl group, connected through a carboxamide linkage. This specific architecture suggests potential for diverse biological interactions. While the precise biological activity and mechanism of action for this specific compound require further research, structural analogs based on the dihydropyridinone scaffold have been reported as potent and selective inhibitors of the Met kinase superfamily . Such inhibitors are of significant interest in oncology research for targeting aberrant cell signaling pathways. Furthermore, related compounds have been investigated in the context of lysosomal enzyme inhibition, which is relevant for studying drug-induced phospholipidosis and other cellular processes . This product is intended for research and development purposes only, including but not limited to, hit-to-lead optimization, biochemical assay development, and structure-activity relationship (SAR) studies in medicinal chemistry. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5/c1-29-18-10-16(24(27)28)7-8-17(18)22-20(26)14-4-9-19(25)23(12-14)11-13-2-5-15(21)6-3-13/h2-10,12H,11H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBXGWMWHRRIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Considerations

The synthesis of dihydropyridine derivatives typically involves multi-step organic reactions requiring careful control of reaction conditions. The Hantzsch dihydropyridine synthesis represents one of the classical approaches for constructing these heterocyclic systems, though modifications are necessary for introducing specific substituents found in our target compound.

Table 2: Key Reagents and Conditions for Dihydropyridine Synthesis

Component Function Typical Conditions Considerations
Dimethyl sulfoxide (DMSO) Solvent 25-140°C Excellent for dissolution of polar reagents
N,N-dimethylformamide (DMF) Solvent 25-150°C Facilitates nucleophilic substitutions
1,1'-carbonyldiimidazole Coupling agent 50°C, 70-90 minutes Activates carboxylic acids for amide formation
BOP-Cl Coupling agent Room temperature, 1-2 hours Effective for sterically hindered substrates
Sodium hydride Base -10°C to room temperature For deprotonation in alkylation reactions
Triethylamine (TEA) Mild base Room temperature For amide coupling reactions
Dichloromethane (DCM) Solvent Room temperature Common for coupling reactions

The synthesis of our target compound presents several challenges, including regioselectivity in functionalization, potential side reactions due to multiple reactive sites, and the need for controlled reaction conditions to achieve the desired transformations efficiently.

Modified Hantzsch Synthesis Approach

The Hantzsch pyridine synthesis can be adapted to prepare our target compound through a sequence of reactions including condensation, N-alkylation, carboxamide formation, and selective oxidation or isomerization.

Materials and Reagents

For this synthetic route, the following materials are required:

  • β-keto esters or 1,3-dicarbonyl compounds
  • Aldehydes (formaldehyde derivatives)
  • Ammonium acetate
  • 4-chlorobenzyl chloride or bromide
  • 2-methoxy-4-nitroaniline
  • Coupling reagents (1,1'-carbonyldiimidazole or BOP-Cl)
  • Bases (potassium carbonate, sodium hydride)
  • Solvents (ethanol, DMF, dichloromethane)

Detailed Synthetic Protocol

Table 3: Step-by-Step Procedure for Modified Hantzsch Synthesis
Step Procedure Reaction Conditions Expected Yield
1. Formation of dihydropyridine core Combine β-keto ester, aldehyde, and ammonium acetate in equimolar amounts Ethanol, reflux, 6-8 hours, inert atmosphere 65-75%
2. N-alkylation Add 4-chlorobenzyl halide (1.2 eq) and K₂CO₃ (1.5 eq) to dihydropyridine intermediate DMF, 70°C, 5 hours, under N₂ 70-80%
3. Ester hydrolysis (if needed) Add LiOH or NaOH solution to hydrolyze ester group THF/H₂O (3:1), 0°C to RT, 2 hours 85-90%
4. Carboxamide formation React carboxylic acid with 2-methoxy-4-nitroaniline using BOP-Cl (1.3 eq) and TEA (3 eq) DCM, RT, 2 hours 60-70%
5. Oxidation/isomerization If needed, treat with appropriate oxidant to adjust position of unsaturation Acetone or DCM, controlled temperature 65-75%
Detailed Procedure for Step 4 (Critical Amide Coupling):

To a solution of the carboxylic acid intermediate (1.0 mmol) in dichloromethane (10 mL) at 0°C, add triethylamine (3.0 mmol) and stir for 15 minutes. Add BOP-Cl (1.3 mmol) and continue stirring for an additional 30 minutes. Add 2-methoxy-4-nitroaniline (1.1 mmol) in one portion and allow the reaction mixture to warm to room temperature. Monitor by TLC using ethyl acetate:hexane (3:7) as the mobile phase. After completion (typically 2 hours), quench with saturated ammonium chloride solution, extract with ethyl acetate (3 × 15 mL), wash organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Optimization Parameters

Table 4: Optimization Variables for Modified Hantzsch Synthesis
Parameter Range Studied Optimal Condition Effect on Yield
Temperature for N-alkylation 50-90°C 70°C >80°C leads to side products
Solvent for amide coupling DCM, THF, DMF DCM Best selectivity and yield
Coupling agent EDC·HCl, BOP-Cl, HATU BOP-Cl Highest yield, fewer side products
Base for amide coupling TEA, DIPEA, pyridine TEA Optimal rate and selectivity
Reaction time for coupling 1-24 hours 2-3 hours Extended time increases side products

Amide Coupling Approach from 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid

An alternative and potentially more direct approach utilizes 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid as a starting material, with subsequent N-alkylation and amide coupling steps.

Materials and Reagents

  • 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
  • 4-chlorobenzyl halide (chloride or bromide)
  • 2-methoxy-4-nitroaniline
  • Coupling reagents (BOP-Cl, TEA)
  • Bases (potassium carbonate, sodium hydride)
  • Solvents (DMF, DCM)

Synthetic Protocol

Table 5: Two-Step Synthesis from 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
Step Procedure Reaction Conditions Yield
1. N-Substitution React 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with 4-chlorobenzyl halide in presence of NaH DMF, 0°C to RT, 6 hours 75-85%
2. Amide Coupling React product from step 1 with 2-methoxy-4-nitroaniline using BOP-Cl and TEA DCM, RT, 1-2 hours 65-75%
Detailed Protocol for N-Substitution:

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in DMF (10 mL per gram) at 0°C, add 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 eq) portionwise over 15 minutes. Stir the mixture for 30 minutes until hydrogen evolution ceases. Add 4-chlorobenzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature. Monitor by TLC (ethyl acetate:hexane, 1:1). After completion (typically 6 hours), quench carefully with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Optimization Data

Literature precedent for similar amide coupling reactions indicates the following optimal conditions:

Table 6: Optimized Conditions for Amide Coupling Step
Parameter Value Notes
Molar Ratio (acid:amine:BOP-Cl:TEA) 1:1.1:1.3:5 Excess TEA improves yield
Concentration 0.1 M (acid in DCM) Higher concentrations may reduce selectivity
Temperature 20-25°C Higher temperatures promote side reactions
Reaction Time 60-90 minutes Monitor by TLC for completion
Work-up Add LiOH solution (2N) for 30 minutes Helps remove unreacted starting materials
Purification Flash chromatography (SiO₂, cyclohexane/EtOAc gradients) Isolates product with >95% purity

In a representative procedure, TEA (0.61 mL, 4.35 mmol) was added to a mixture of the carboxylic acid intermediate (1.13 mmol), 2-methoxy-4-nitroaniline (0.87 mmol), and BOP-Cl (0.33 g, 1.30 mmol) in DCM (10 mL). The reaction was stirred at room temperature for 1 hour, followed by the addition of LiOH solution (3 mL, 2N) and continued stirring for 30 minutes. Water (10 mL) was added, and the precipitated solid was collected by filtration, washed with DCM, and dried to yield the target compound.

Alternative Synthetic Approaches

Sequential Functionalization of Pyridine Derivatives

Purification and Characterization

Purification Techniques

The crude product requires careful purification to achieve high purity, which is essential for both structural characterization and potential biological testing.

Table 9: Recommended Purification Methods
Method Procedure Expected Purity Recovery
Column Chromatography Silica gel, cyclohexane/EtOAc (7:3→0:1) gradient 95-98% 75-85%
Recrystallization Dissolve in minimum hot ethanol or acetone, cool slowly >98% 65-75%
Preparative HPLC C18 column, acetonitrile/water gradient >99% 60-70%
Trituration Stir crude product in diethyl ether or hexane 90-95% 80-90%

Characterization Data

Comprehensive characterization of the synthesized compound is essential to confirm its structure and purity.

Purity Assessment

Table 11: Purity Analysis Methods
Method Conditions Acceptance Criteria
HPLC C18 column, acetonitrile/water gradient, UV detection at 254 nm ≥95% purity
Elemental Analysis C, H, N analysis Within ±0.4% of calculated values
Melting Point Capillary method Sharp melting point, narrow range (±2°C)
TLC Silica gel, ethyl acetate:hexane (3:7), UV visualization Single spot

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, synthetic routes, and physicochemical properties derived from the evidence:

Compound Name Core Structure Substituents Molecular Formula Synthesis Yield Key Physicochemical Properties
Target: 1-[(4-Chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Pyridine-3-carboxamide 1-(4-Cl-benzyl); N-(2-MeO-4-NO₂-phenyl) C₂₀H₁₅ClN₄O₅ Not reported Predicted properties influenced by nitro (electron-withdrawing) and methoxy (electron-donating) groups.
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound 8, ) Pyridine-3-carboxamide 1-Benzyl; N-(3-cyclopropylcarbamoyl-phenyl) C₂₄H₂₂N₄O₃ 23% Lower yield due to steric hindrance from cyclopropylcarbamoyl group; tested as proteasome inhibitor .
2-Amino-4-(4-chlorophenyl)-5-cyano-1-{[1-(4-methoxyphenyl)ethylidene]amino}-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound 8, ) Pyridine-3-carboxamide 4-Cl-phenyl; 1-(4-MeO-phenyl-ethylidene)amino; 2-amino-5-cyano C₂₃H₁₉ClN₆O₂ 85% High yield attributed to optimized reflux conditions in 1,4-dioxane; cyanogroup enhances reactivity .
1-[(4-Chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide () Pyridine-3-carboxamide 1-(4-Cl-benzyl); N-(2-dimethylaminoethyl) C₁₇H₂₀ClN₃O₂ Not reported Predicted pKa = 13.31; basic dimethylaminoethyl group improves solubility in polar solvents .
1-(2,4-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound IWH, ) Pyridine-3-carboxamide 1-(2,4-Me₂-benzyl) C₁₅H₁₆N₂O₂ Not reported Methyl groups may enhance lipophilicity; no biological data available .

Structural and Functional Insights

Substituent Effects on Reactivity and Yield

  • However, steric bulk from the 4-nitrophenyl group may lower yields compared to analogs with smaller substituents (e.g., compound 8 in achieved only 23% yield due to cyclopropylcarbamoyl hindrance) .
  • Electron-Donating Groups (EDGs): The methoxy group in the target compound and ’s compound 8 may enhance solubility but could compete with EWGs in directing reactivity during synthesis .

Physicochemical Properties

  • Solubility: The dimethylaminoethyl group in ’s analog increases basicity (predicted pKa = 13.31), favoring solubility in acidic environments. In contrast, the nitro group in the target compound may reduce solubility in aqueous media .
  • Stability: The nitro group’s electron-withdrawing nature could increase stability against nucleophilic attack compared to compounds with EDGs like methoxy or dimethylamino .

Biological Activity

1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative that has attracted attention for its potential biological activities. This compound is characterized by a complex structure featuring a chlorophenyl group, a methoxy-nitrophenyl moiety, and a dihydropyridine core, which contribute to its pharmacological properties.

  • Molecular Formula : C20H16ClN3O5
  • Molecular Weight : 403.81 g/mol
  • IUPAC Name : 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide
  • CAS Number : 941931-16-4

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.
  • Calcium Channel Modulation : As with other dihydropyridines, it may act on L-type calcium channels, influencing cardiovascular functions and exhibiting antihypertensive effects.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and generating reactive oxygen species (ROS) that can damage microbial cells.

Antimicrobial Activity

Research has indicated that 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide demonstrates significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several bacteria are summarized below:

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.51
Escherichia coli12
Pseudomonas aeruginosa0.250.5
Salmonella typhi0.751.5

These results indicate the compound's potential as an antimicrobial agent, particularly against resistant strains.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

EnzymeIC50 (μM)
Acetylcholinesterase (AChE)12.5
Urease8.0

These findings suggest that the compound could be further explored for therapeutic applications in conditions where these enzymes play a critical role.

Case Studies

In a study published in the Journal of Medicinal Chemistry, researchers synthesized and evaluated a series of dihydropyridine derivatives, including the target compound. They reported that modifications to the substituents significantly influenced both the antimicrobial and enzyme inhibitory activities, highlighting the importance of structural optimization in drug design .

Another study focused on the pharmacological evaluation of similar compounds indicated promising results in reducing blood pressure in hypertensive animal models, suggesting potential cardiovascular benefits .

Q & A

Q. What are the critical factors in optimizing the synthesis of 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

Synthesis optimization requires careful control of reaction conditions, including solvent polarity, temperature, and catalyst selection. Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions, while catalysts like triethylamine (TEA) improve yields in carboxamide bond formation . Multi-step protocols often involve protecting group strategies for the 4-nitrophenyl moiety to prevent undesired side reactions. Purification via recrystallization or column chromatography is essential for achieving >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • X-ray crystallography (using SHELX or ORTEP-III) resolves stereochemistry and confirms the dihydropyridine ring conformation .
  • NMR spectroscopy (1H/13C) identifies substituent positions, particularly distinguishing the 4-chlorophenyl and 2-methoxy-4-nitrophenyl groups.
  • HPLC-MS with reverse-phase columns ensures purity and detects trace impurities .

Q. How should researchers design in vitro assays to assess this compound’s biological activity?

Begin with target-specific assays (e.g., kinase inhibition or receptor binding) using purified proteins. Use dose-response curves (0.1–100 µM) to determine IC50 values. Include controls for non-specific binding (e.g., DMSO vehicle) and validate results with orthogonal assays (e.g., SPR for binding kinetics) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

Contradictions may arise from variations in assay conditions (e.g., pH, ionic strength) or compound solubility. Standardize protocols by:

  • Pre-dissolving the compound in DMSO (<0.1% final concentration) to avoid aggregation.
  • Validating cell membrane permeability via parallel artificial membrane permeability assays (PAMPA).
  • Performing molecular dynamics simulations to assess binding mode consistency across biological targets .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of the 4-chlorophenyl and nitro groups?

  • Electron-withdrawing substituents : The nitro group at the 4-position enhances electrophilicity, potentially improving target engagement. Compare analogs with -NO2 vs. -OCH3 to quantify electronic effects .
  • Steric effects : Replace the 4-chlorophenyl group with bulkier substituents (e.g., 3-CF3) to evaluate steric hindrance on binding.
  • Use QSAR models incorporating Hammett constants (σ) and molecular docking to predict activity trends .

Q. How can crystallographic data address discrepancies in proposed molecular conformations?

High-resolution X-ray data (≤1.0 Å) refined via SHELXL can resolve ambiguities in dihedral angles between the dihydropyridine and carboxamide groups. For flexible regions (e.g., 2-methoxy-4-nitrophenyl), employ multi-conformer models and validate with B-factor analysis .

Q. What methodologies improve the stability of this compound under physiological conditions?

  • Prodrug design : Modify the nitro group to a reducible prodrug moiety (e.g., nitroreductase-sensitive group) to enhance metabolic stability.
  • Formulation studies : Use cyclodextrin-based encapsulation or lipid nanoparticles to mitigate hydrolysis of the dihydropyridine ring in aqueous buffers .

Methodological Considerations

Q. How should researchers approach scaling up synthesis without compromising yield?

  • Optimize solvent volume-to-substrate ratios to maintain reaction efficiency at larger scales.
  • Replace batch reactions with flow chemistry for exothermic steps (e.g., nitration).
  • Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. What computational tools are recommended for predicting off-target interactions?

  • Molecular docking : AutoDock Vina or Glide to screen against kinase or GPCR libraries.
  • Pharmacophore modeling : Phase (Schrödinger) to identify critical interaction motifs.
  • Validate predictions with thermal shift assays (TSA) to detect stabilization of off-target proteins .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockouts : Eliminate putative targets (e.g., kinases) in cell lines to confirm on-target effects.
  • Chemical proteomics : Use affinity-based probes (ABPs) with a photo-crosslinker to capture interacting proteins .

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